5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole

Hydrogen bonding Regiochemistry Medicinal chemistry

5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole (CAS 1517602-91-3) is a heterocyclic building block with molecular formula C₆H₁₀N₄ and molecular weight 138.17 g/mol, composed of a pyrrolidine ring directly attached at the C5 position of a 1H-1,2,3-triazole core. Unlike N1-linked regioisomers, this C5-substituted scaffold retains a free triazole N–H proton (hydrogen bond donor count = 2), conferring distinct hydrogen-bonding capacity and enabling further N-functionalization at the triazole ring.

Molecular Formula C6H10N4
Molecular Weight 138.174
CAS No. 1517602-91-3
Cat. No. B2937912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole
CAS1517602-91-3
Molecular FormulaC6H10N4
Molecular Weight138.174
Structural Identifiers
SMILESC1CNCC1C2=NNN=C2
InChIInChI=1S/C6H10N4/c1-2-7-3-5(1)6-4-8-10-9-6/h4-5,7H,1-3H2,(H,8,9,10)
InChIKeyQOEJYIBQPHBARE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole (CAS 1517602-91-3): Procurement-Grade C5-Substituted Triazole-Pyrrolidine Building Block


5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole (CAS 1517602-91-3) is a heterocyclic building block with molecular formula C₆H₁₀N₄ and molecular weight 138.17 g/mol, composed of a pyrrolidine ring directly attached at the C5 position of a 1H-1,2,3-triazole core [1]. Unlike N1-linked regioisomers, this C5-substituted scaffold retains a free triazole N–H proton (hydrogen bond donor count = 2), conferring distinct hydrogen-bonding capacity and enabling further N-functionalization at the triazole ring [1]. The compound serves as a key intermediate in medicinal chemistry for constructing kinase inhibitors, CNS-targeting agents, and mPTP blockers, with the 1,2,3-triazole moiety functioning as a metabolically stable oxime bioisostere [2].

Why 5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole Cannot Be Replaced by N1-Linked, N2-Linked, or Methylene-Bridged Analogs in Structure-Guided Procurement


Procurement decisions for pyrrolidine-triazole building blocks must account for regiochemistry-driven differences in hydrogen-bond donor count, topological polar surface area (TPSA), conformational flexibility, and downstream derivatization pathways. The C5-substituted 1H-1,2,3-triazole (target compound) possesses two hydrogen bond donors (triazole N–H and pyrrolidine N–H) and a TPSA of 53.6 Ų, whereas the N1-linked regioisomer (CAS 169750-38-3) presents only one H-bond donor and a significantly lower TPSA of 42.7 Ų [1]. Methylene-bridged analogs introduce an additional rotatable bond, increasing conformational entropy and altering pharmacophoric geometry relative to the directly attached scaffold . Furthermore, the C5 substitution pattern uniquely positions the scaffold as a precursor to 1,5-disubstituted 1,2,3-triazoles—established cis-amide bond bioisosteres—via RuAAC chemistry, a synthetic entry that N1-substituted analogs cannot replicate without additional protection/deprotection steps [2]. These distinctions render generic substitution scientifically unsound in programs where hydrogen-bonding topology, metabolic stability imparted by the 1,2,3-triazole core, and synthetic tractability are critical design parameters.

5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen Bond Donor Capacity: C5-Substituted 1H-1,2,3-Triazole vs N1-Linked Regioisomer

The C5-substituted 1H-1,2,3-triazole scaffold (target) retains a free triazole N–H proton, yielding a hydrogen bond donor (HBD) count of 2, compared to an HBD count of 1 for the N1-linked regioisomer 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole (CAS 169750-38-3). This additional H-bond donor capability enables direct participation of the triazole ring in target binding interactions without requiring further synthetic elaboration [1].

Hydrogen bonding Regiochemistry Medicinal chemistry Building block selection

Topological Polar Surface Area (TPSA) Differentiation: C5- vs N1-Substituted Pyrrolidine-Triazoles

The target compound 5-(pyrrolidin-3-yl)-1H-1,2,3-triazole exhibits a TPSA of 53.6 Ų, which is 10.9 Ų (25.5%) higher than the N1-linked regioisomer (TPSA = 42.7 Ų). This difference arises from the additional contribution of the free triazole N–H to the polar surface and places the target compound closer to the recognized CNS drug-likeness threshold of <60–70 Ų while still providing enhanced aqueous solubility potential relative to the more lipophilic N1-analog [1].

TPSA Drug-likeness Physicochemical properties Permeability

Conformational Restriction: Direct C5 Attachment vs Methylene-Bridged Pyrrolidine-Triazole Analogs

The target compound features a single rotatable bond (the C–C bond connecting pyrrolidine C3 to triazole C5), whereas methylene-bridged analogs such as 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole possess two rotatable bonds (the exocyclic C–C bond plus the methylene C–N bond). Conformational dynamics analysis indicates that the methylene bridge provides greater rotational freedom, increasing conformational entropy and reducing the geometric definition of the pharmacophore [1].

Conformational restriction Rotatable bonds Pharmacophore geometry Entropy

CYP450 Metabolic Stability: 1,2,3-Triazole Core as Oxime Bioisostere vs Oxime-Based Comparator

In a series of pyrrolidinyl-1,2,3-triazoles evaluated as mPTP blockers, the 1,2,3-triazole derivatives demonstrated dramatically superior cytochrome P450 stability compared to the previously reported oxime analogue 1. The lead triazoles 2ag and 2aj retained 83.44% and 86.97% CYP1A2 activity, and 102.41% and 137.73% CYP2D6 activity at 10 μM, whereas oxime 1 retained only 3.24% and 6.25% of these isozyme activities, respectively [1]. This demonstrates the class-level advantage of the 1,2,3-triazole core as a metabolically stable oxime surrogate.

CYP450 Metabolic stability Oxime isostere mPTP blockers

Predicted pKa Differentiation: C5-Substituted 1H-Triazole vs N1-Substituted Regioisomer

The predicted pKa of the target compound is 8.56 ± 0.70, reflecting the basicity of the pyrrolidine nitrogen influenced by the electron-withdrawing 1,2,3-triazole at the C5 position [1]. By contrast, the N1-substituted analog 5-methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole has a predicted pKa of 9.30 ± 0.10 [2], indicating that N1-substitution increases pyrrolidine basicity by approximately 0.7 log units. This pKa shift alters the fraction of ionized vs neutral species at physiological pH 7.4, with implications for membrane permeability and volume of distribution.

pKa Ionization state Physiological pH Membrane permeability

Acid Dissociation Constants of Pyrrolidine-Triazole Hybrids: Experimental Determination Across Four Ionizable Centers

A systematic potentiometric titration study of polysubstituted pyrrolidine-1,2,3-triazole hybrids in 20% (v/v) DMSO-water at 25 ± 0.1 °C determined four distinct acid dissociation constants per ligand, corresponding to the various nitrogen centers in the pyrrolidine and triazole rings [1]. The study established that the drug-likeness model score (DLS) correlated with anti-proliferative activity, with compound 4d achieving the maximum DLS of 1.01 and demonstrating superior anti-proliferative effects relative to other series members, delaying prostate cancer cells at the DNA synthesis phase [1].

Acid dissociation constant Potentiometric titration Drug-likeness Ionization

5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole: Evidence-Backed Application Scenarios for Scientific Procurement


Scaffold for 1,5-Disubstituted 1,2,3-Triazole Kinase Inhibitors via RuAAC Diversification

The C5-pyrrolidine substitution pattern of the target compound positions it as an ideal precursor for constructing 1,5-disubstituted 1,2,3-triazoles—established cis-amide bond bioisosteres with demonstrated metabolic stability advantages [1]. The free triazole N–H can be functionalized via ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) or N-alkylation to access libraries of diversely substituted triazoles. This synthetic entry is distinct from the CuAAC-dependent route required for 1,4-disubstituted triazoles, enabling access to a complementary region of chemical space with documented pharmacokinetic benefits including CYP stability improvements of up to 26-fold over oxime-based chemotypes [2].

Hydrogen-Bond-Dependent Target Engagement: Protease and Kinase Inhibitor Design

The dual hydrogen bond donor capacity (HBD = 2; triazole N–H and pyrrolidine N–H) of 5-(pyrrolidin-3-yl)-1H-1,2,3-triazole is a critical design feature for targets requiring bidentate H-bond interactions [1]. In contrast to the N1-linked regioisomer (HBD = 1), the target scaffold can simultaneously engage two hydrogen bond acceptor sites on a protein target—for example, the hinge region of kinases or the catalytic triad of serine proteases—without additional synthetic elaboration. The TPSA of 53.6 Ų also positions the scaffold within the CNS-accessible range, supporting applications in neuroscience target families [1].

Conformationally Restricted Pharmacophore for Mitochondrial Permeability Transition Pore (mPTP) Blocker Development

The single rotatable bond architecture of 5-(pyrrolidin-3-yl)-1H-1,2,3-triazole provides a rigid, well-defined pharmacophore geometry suitable for mPTP blocker development . The Jung et al. (2014) study demonstrated that pyrrolidinyl-1,2,3-triazoles exhibit potent mPTP blocking activity with excellent CYP stability, positioning the 1,2,3-triazole as a stable oxime surrogate [2]. The conformational restriction inherent to the directly attached scaffold (vs methylene-bridged analogs with 2 rotatable bonds) minimizes the entropic penalty upon target binding, making it a preferred building block for structure-guided optimization of mPTP-targeted therapeutics for neurodegenerative diseases .

Physicochemical Property Optimization in CNS Drug Discovery Programs

With a predicted pKa of 8.56 ± 0.70 [3], XLogP3 of -0.6, and TPSA of 53.6 Ų [1], the target compound occupies a favorable physicochemical space for CNS drug discovery. The lower pKa relative to N1-substituted analogs (~9.30) shifts the ionization equilibrium toward a higher neutral fraction at physiological pH, potentially enhancing blood-brain barrier penetration while retaining sufficient basicity for lysosomal trapping modulation. The computed property profile aligns with established CNS MPO (Multiparameter Optimization) guidelines, supporting procurement for neuroscience-focused lead optimization campaigns.

Quote Request

Request a Quote for 5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.